3-Propylpiperidine

Descripción general

Descripción

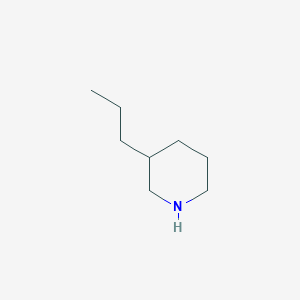

3-Propylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Propylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

3-Propylpiperidine participates in alkylation and cross-coupling reactions to form more complex derivatives. A Rh-catalyzed asymmetric reductive Heck reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 3-position ( ).

Key Data

| Reaction Type | Conditions | Yield (%) | Enantioselectivity (% ee) | Source |

|---|---|---|---|---|

| Rh-catalyzed Heck | Rh(cod)(OH)₂, Ligand L1 , H₂O | 81 | 96 | |

| Grignard alkylation | Ethylmagnesium bromide, −50°C | 0.5–7 | N/A |

-

Mechanism : The Rh-catalyzed reaction proceeds via carbometalation of dihydropyridine intermediates, followed by regioselective protodemetalation ( ).

-

By-products : Traditional alkylation methods (e.g., Grignard) produce dialkylated derivatives like 3,3-diallylpiperidine (15% yield) and N-alkylated by-products ( ).

Hydrogenation Reactions

This compound derivatives are synthesized via hydrogenation of tetrahydropyridine precursors. Palladium-on-carbon (Pd/C) or Wilkinson’s catalyst facilitates selective reduction:

Oxidation and Reduction

The propyl side chain and piperidine ring undergo redox transformations:

Oxidation

-

Reagents : KMnO₄, CrO₃

-

Products : Carboxylic acids (e.g., this compound-3-carboxylic acid) or ketones ().

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : Alcohols (e.g., 3-(3-hydroxypropyl)piperidine) ().

Substitution Reactions

Nucleophilic substitution at the ester group (in carboxylate derivatives) enables functional group interconversion:

Example: Methanesulfonate Substitution

-

Reagents : 3-(4-Chlorophenyl)propyl methanesulfonate, NaH/DMAC

-

Conditions : 30°C, 8 hours

-

Yield : Not quantified, but product isolated via toluene extraction ( ).

Regioselectivity and By-product Analysis

Alkylation reactions often exhibit competing regioselectivity. For example:

-

Primary product : 3-Allylpiperidine (14)

-

By-products : 3,3-Diallylpiperidine (15, 5% yield) and 1,3-Diallylpiperidine (16, 7% yield) via secondary deprotonation ( ).

Comparative Reactivity

| Property | This compound | 3-Ethylpiperidine |

|---|---|---|

| Alkylation Yield | 0.5–7% (Grignard) | 1–3% (Grignard) |

| Catalytic Efficiency | 81% (Rh-catalyzed) | 68% (Rh-catalyzed) |

| By-product Formation | Higher with Grignard reagents | Lower with LDA |

Mechanistic Insights

Aplicaciones Científicas De Investigación

3-Propylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Propylpiperidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors in the central nervous system, modulating their activity. The compound can also influence signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which is involved in cell survival and proliferation .

Comparación Con Compuestos Similares

Piperidine: The parent compound, widely used in pharmaceuticals.

Piperine: An alkaloid with significant therapeutic potential.

Piperidine-2,6-diones: Privileged scaffolds in drug design

Uniqueness: 3-Propylpiperidine is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain receptors and improve its pharmacokinetic profile compared to other piperidine derivatives .

Actividad Biológica

3-Propylpiperidine (C₈H₁₇N) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring with a propyl group, which influences its interactions with biological systems. The following sections explore the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.

This compound is characterized by its molecular formula C₈H₁₇N and a molecular weight of approximately 127.23 g/mol. Its structure includes a six-membered piperidine ring with a propyl substituent at the nitrogen position. This configuration contributes to its hydrophobic properties, which may affect its solubility and interaction with biological membranes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation of piperidine : Reaction of piperidine with propyl halides in the presence of a base.

- Reduction of piperidine derivatives : Reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.

These methods are essential for producing the compound in sufficient purity for research and application purposes.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter systems and potential therapeutic applications.

Neurotransmitter Interactions

Studies have suggested that compounds within the piperidine class, including this compound, may interact with neurotransmitter systems such as dopamine and serotonin pathways. This interaction hints at possible implications for treating neurological disorders or enhancing cognitive functions . For instance, the compound's ability to modulate dopamine receptor activity could provide insights into its role in neuropharmacology.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that the compound could reduce cell death and promote survival pathways through modulation of antioxidant responses. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

Table: Summary of Biological Activities

Future Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo studies : To assess the therapeutic potential in animal models.

- Mechanistic studies : To clarify how this compound interacts with specific receptors and signaling pathways.

- Clinical trials : To evaluate safety and efficacy in human subjects.

Propiedades

IUPAC Name |

3-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929232 | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-14-0 | |

| Record name | Piperidine, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.